4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
Overview
Description
4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple formyl groups and a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by oxidation reactions to introduce the formyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like chromium trioxide (CrO3) under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Catalysts: Aluminum chloride (AlCl3), trifluoroacetic acid (TFA)
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation
- Alcohols from reduction
- Various substituted aromatic compounds from electrophilic substitution
Scientific Research Applications
4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:
Materials Science:
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Chemical Engineering: Utilized in the development of new catalysts and reaction mechanisms.
Mechanism of Action
The mechanism by which 4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can undergo nucleophilic addition and condensation reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4,4’‘-Bis[bis(4-formylphenyl)amino]-1,1’:4’,1’‘-terphenyl-2’,5’-dicarbaldehyde
- 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene
- 4,4’-biphenyldicarbaldehyde
Uniqueness
4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its specific arrangement of formyl groups and the terphenyl backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized materials and complex organic molecules .
Properties
IUPAC Name |
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O4/c1-23-33(29-11-3-25(19-37)4-12-29)35(31-15-7-27(21-39)8-16-31)24(2)36(32-17-9-28(22-40)10-18-32)34(23)30-13-5-26(20-38)6-14-30/h3-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDIOTFWCRETOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.